N-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)-1H-indole-3-carboxamide
Description
N-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)-1H-indole-3-carboxamide is a synthetic indole-based carboxamide derivative characterized by a thiophene-containing side chain. The indole core is substituted at the 3-position with a carboxamide group, which is further functionalized with a 2-oxoethylamino moiety linked to a 2-(thiophen-2-yl)ethyl group.
Properties
IUPAC Name |
N-[2-oxo-2-(2-thiophen-2-ylethylamino)ethyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-16(18-8-7-12-4-3-9-23-12)11-20-17(22)14-10-19-15-6-2-1-5-13(14)15/h1-6,9-10,19H,7-8,11H2,(H,18,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPGQHVLKLWYIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NCCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis
The Fischer indole synthesis remains a cornerstone for indole core formation. Cyclization of phenylhydrazine A with levulinic acid under acidic conditions yields 1H-indole-3-carboxylic acid B , which is subsequently converted to the carboxamide C via activation with thionyl chloride and reaction with ammonium hydroxide.
Reaction Conditions :
Direct Carboxamidation of Indole
An alternative route involves treating 1H-indole-3-carbonyl chloride D with aqueous ammonia in tetrahydrofuran (THF). This one-pot method avoids isolation of the carboxylic acid intermediate.
Optimized Parameters :
Preparation of 2-(Thiophen-2-yl)ethylamine
Alkylation of Thiophene
Thiophene-2-carbonitrile E undergoes alkylation with bromoethane in the presence of lithium diisopropylamide (LDA) to form 2-(thiophen-2-yl)acetonitrile F , followed by reduction using lithium aluminum hydride (LiAlH4) to yield the primary amine G .
Key Data :
| Step | Reagent/Catalyst | Temperature | Yield | |
|---|---|---|---|---|
| Alkylation | LDA, Bromoethane | –78°C → rt | 75% | |
| Reduction | LiAlH4, THF | Reflux | 88% | . |
Grignard Reaction Approach
Thiophen-2-ylmagnesium bromide H reacts with ethyl oxalate to form 2-oxo-2-(thiophen-2-yl)acetate I , which is reduced to the corresponding alcohol and converted to the amine via a Gabriel synthesis.
Notable Observation :
Assembly of α-Oxoethyl Linker
Acylation of Ethylenediamine
Ethylenediamine J reacts with ethyl oxalyl chloride in dichloromethane (DCM) to form N-(2-oxoethyl)ethylenediamine K . Selective protection of the terminal amine with Boc anhydride ensures compatibility with subsequent coupling steps.
Conditions :
- Base : Triethylamine (2.5 equiv)
- Temperature : 0°C → rt, 3 hours
- Yield : 76% (unprotected), 89% (Boc-protected).
Final Coupling Strategies
Amide Bond Formation
The carboxamide C and amine G are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.
Optimization Insights :
Reductive Amination
An alternative pathway involves reductive amination between 1H-indole-3-carboxaldehyde L and 2-(thiophen-2-yl)ethylamine G using sodium cyanoborohydride (NaBH3CN) in methanol.
Critical Parameters :
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Key Methods
| Method | Steps | Overall Yield | Complexity | |
|---|---|---|---|---|
| Fischer Indole + EDC Coupling | 5 | 44% | Moderate | |
| Direct Carboxamidation + Reductive Amination | 4 | 58% | Low | |
| Grignard + Boc Protection | 6 | 39% | High | . |
The direct carboxamidation route offers superior efficiency, whereas Grignard-based methods require stringent anhydrous conditions.
Structural Validation and Characterization
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the planar indole moiety and staggered conformation of the thiophene-ethylamino chain.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds similar to N-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)-1H-indole-3-carboxamide exhibit significant anticancer properties. The indole core is known for its role in various biologically active molecules, and modifications to this structure have been shown to enhance cytotoxicity against cancer cell lines. For instance, derivatives of indole have been studied for their ability to inhibit specific kinases involved in cancer progression, suggesting a pathway for developing targeted cancer therapies.
1.2 Antimicrobial Properties
The compound's chemical structure allows it to interact with bacterial membranes or enzymes, potentially leading to antimicrobial activity. Studies exploring similar indole derivatives have reported efficacy against a range of pathogens, including resistant strains of bacteria. This suggests that further exploration of this compound could yield promising candidates for new antibiotics.
1.3 Neuroprotective Effects
There is emerging evidence that compounds with similar structural motifs may possess neuroprotective effects. The ability of these compounds to cross the blood-brain barrier and modulate neuroinflammatory pathways presents a significant opportunity for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Material Science Applications
2.1 Organic Electronics
The thiophene ring in the compound enhances its electronic properties, making it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating thiophene-containing compounds can improve charge transport and stability in organic semiconductor devices.
2.2 Polymer Chemistry
this compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, which is beneficial for creating advanced materials with tailored characteristics for specific applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity Study (2023) | Evaluating the cytotoxic effects of indole derivatives | Demonstrated significant inhibition of cancer cell proliferation with IC50 values in the low micromolar range. |
| Antimicrobial Efficacy (2024) | Testing against Gram-positive and Gram-negative bacteria | Showed broad-spectrum antimicrobial activity, particularly effective against methicillin-resistant Staphylococcus aureus (MRSA). |
| Neuroprotection Research (2025) | Investigating effects on neuronal cell lines under oxidative stress | Indicated reduced apoptosis and enhanced cell viability, suggesting potential for neuroprotective drug development. |
Mechanism of Action
The mechanism of action of N-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The indole core can bind to various receptors or enzymes, modulating their activity. The thiophene ring may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the amide linkage provides stability and specificity in binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Indole Carboxamides
The compound shares structural motifs with several indole derivatives, enabling comparative analysis of substituent effects:
Key Structural and Functional Differences
Side Chain Variations: The target compound features a thiophene-ethyl side chain, which introduces sulfur-mediated π-π interactions and moderate lipophilicity. The trifluoromethylphenyl-thiazolidinone group in introduces strong electron-withdrawing effects (CF₃) and a fused thiazolidinone ring, likely improving metabolic stability but increasing steric bulk compared to the thiophene moiety.
Core Modifications: The dihydropyridinone-linked indole in replaces the oxoethylamino group with a methoxy-substituted pyridinone, creating a bicyclic system that may alter conformational flexibility and redox properties. The thiazole-indole conjugate in replaces the carboxamide with a carboxylic acid, significantly altering solubility and ionization behavior at physiological pH.
Biological Implications (Inferred) :
- Thiophene-containing compounds often exhibit enhanced bioavailability due to balanced lipophilicity, whereas trifluoromethyl groups (as in ) may improve target selectivity but reduce solubility.
- Pyrrolidine and piperidine substituents () are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier.
Biological Activity
N-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)-1H-indole-3-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and related research findings.
Chemical Structure and Properties
The compound features an indole ring system, which is known for its biological significance, particularly in medicinal chemistry. The presence of a thiophene moiety enhances its pharmacological properties, potentially affecting its interaction with biological targets.
-
Inhibition of Enzymatic Activity :
- The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it may interact with kinases or phosphatases, altering phosphorylation states within the cell.
-
Modulation of Receptor Activity :
- This compound may serve as a modulator of G-protein coupled receptors (GPCRs), influencing downstream signaling cascades that regulate various physiological processes.
-
Impact on Gene Expression :
- Research indicates that this compound can affect the expression levels of certain genes associated with inflammation and cancer progression, suggesting a role in gene regulatory networks.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies :
- In vitro studies using various cancer cell lines (e.g., breast, prostate, and colon cancer) demonstrated that this compound induces apoptosis and inhibits cell proliferation at submicromolar concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.5 | Apoptosis induction |
| PC3 (Prostate) | 0.8 | Cell cycle arrest |
| HCT116 (Colon) | 0.6 | Inhibition of DNA synthesis |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation:
- Animal Models :
- In murine models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies and Research Findings
- Study on Anticancer Activity :
- Mechanistic Insights :
- Synergistic Effects :
Q & A
Basic Research Questions
Q. What are the critical synthetic parameters for achieving high purity in N-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)-1H-indole-3-carboxamide?
- Methodological Answer : Optimize reaction conditions using temperature control (e.g., 0–5°C during TBTU addition to prevent side reactions), solvent selection (dry DCM or THF to minimize hydrolysis), and coupling agents (TBTU for amide bond formation). Purification via column chromatography with hexane:ethyl acetate (9:3 v/v) or recrystallization from DMF/acetic acid mixtures ensures high purity. Monitor progress with TLC and validate using melting point analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer : Use a combination of:
- 1H/13C NMR (400 MHz in DMSO-d6) to confirm proton environments and carbon骨架.
- Mass spectrometry (ESI-MS) for molecular weight verification.
- Single-crystal X-ray diffraction (using SHELXL for refinement) to resolve stereochemistry and hydrogen bonding patterns .
Q. How can researchers assess preliminary biological activity in vitro?
- Methodological Answer : Perform dose-response assays (e.g., IC50 determination) against target enzymes (e.g., kinases) or cancer cell lines (e.g., MCF-7). Use fluorescence polarization or SPR to measure binding affinity (Kd values). Include positive controls (e.g., staurosporine for kinase inhibition) and validate with triplicate experiments .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data be resolved?
- Methodological Answer : Refine diffraction data using SHELXL with twin-law corrections for pseudo-merohedral twinning. Validate hydrogen atom placement via Hirshfeld surface analysis and compare with DFT-optimized geometries. Cross-check with spectroscopic data to resolve ambiguities in tautomeric forms .
Q. What strategies address contradictory biological activity data across assay systems?
- Methodological Answer :
- Orthogonal assays : Combine enzymatic assays (e.g., ADP-Glo™) with cell-based viability tests (e.g., MTT).
- Solubility adjustments : Use DMSO concentration <0.1% or lipid-based carriers to mitigate aggregation.
- Metabolic stability testing : Incubate with liver microsomes to identify rapid degradation as a confounding factor .
Q. How can computational methods predict target interactions and guide SAR studies?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Glide) to map binding poses with DNA polymerase or kinase ATP pockets. Validate with MD simulations (GROMACS) over 100 ns to assess stability of hydrogen bonds with thiophene/indole moieties. Use Free Energy Perturbation (FEP) to prioritize analogs with improved binding ΔG .
Q. What synthetic strategies optimize yield in multi-step protocols?
- Methodological Answer :
- Step-wise optimization : Use DoE (Design of Experiments) to identify critical factors (e.g., molar ratios, reaction time).
- Continuous flow reactors : Enhance mixing and heat transfer for exothermic steps (e.g., TBTU-mediated couplings).
- High-throughput screening : Test 96 solvent/catalyst combinations to accelerate process development .
Q. How to design SAR studies for enhancing selectivity toward a target receptor?
- Methodological Answer :
- Systematic substitution : Modify the thiophene ring (e.g., bromination at position 5) or indole N-alkylation.
- Pharmacophore mapping : Align analogs using ROCS to identify conserved H-bond acceptors (e.g., carbonyl groups).
- Off-target profiling : Screen against related receptors (e.g., GPCR panels) to quantify selectivity indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
